methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative featuring a chromen-2-one core substituted at positions 4 (phenyl), 6 (propyl), and 7 (oxy-propanoate methyl ester). Coumarins are oxygenated heterocyclic compounds known for diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.
Properties
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-8-16-11-18-17(15-9-6-5-7-10-15)12-21(23)27-20(18)13-19(16)26-14(2)22(24)25-3/h5-7,9-14H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDVCZUMCWMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C(=O)OC)OC(=O)C=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the condensation of 4-phenyl-6-propyl-2H-chromen-2-one with methyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
The ester group’s lability makes it a target for enzymatic cleavage in biological systems, potentially contributing to prodrug activation .
Oxidation of the Propyl Side Chain
The 6-propyl substituent on the chromene ring undergoes oxidation to form a carboxylic acid or ketone, depending on reaction conditions.
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO₄, acidic | 6-carboxy-4-phenylcoumarin derivative | 70°C, 8 hours |
| CrO₃ in H₂SO₄ (Jones reagent) | 6-propanoyl-4-phenylcoumarin derivative | RT, 2 hours |
These products exhibit enhanced solubility and altered bioactivity profiles compared to the parent compound .
Nucleophilic Acyl Substitution
The 2-oxo group on the chromene ring participates in nucleophilic reactions, enabling the formation of Schiff bases or hydrazones.
These derivatives are studied for their fluorescence properties and metal-chelating capabilities .
Electrophilic Aromatic Substitution
The electron-rich chromene and phenyl rings undergo halogenation and nitration.
| Reagent | Position | Products |
|---|---|---|
| Br₂ in CHCl₃ | C-5 of chromene | 5-bromo derivative |
| HNO₃/H₂SO₄ | C-3' of phenyl ring | 3'-nitro derivative |
Halogenated derivatives show increased antimicrobial activity in preliminary assays .
Photochemical Reactions
The coumarin core participates in [2+2] photocycloaddition under UV light, forming dimers or cross-linked products.
| Conditions | Products | Application |
|---|---|---|
| UV light (λ = 365 nm), 12 hours | Coumarin dimer | Polymer cross-linking |
Metal Coordination
The carbonyl oxygen and ether linkages act as ligands for transition metals, forming complexes with diagnostic spectral shifts.
| Metal Salt | Coordination Site | Complex Stability (log K) |
|---|---|---|
| Cu(II) acetate | 2-oxo and ester carbonyl | 4.2 |
| Fe(III) chloride | Ether oxygen and phenyl ring | 3.8 |
These complexes are explored for catalytic and antioxidant applications .
Enzymatic Modifications
In vitro studies demonstrate cytochrome P450-mediated hydroxylation at the propyl chain:
| Enzyme | Position | Metabolite |
|---|---|---|
| CYP3A4 | ω-1 carbon of propyl | 6-(2-hydroxypropyl) derivative |
This metabolite shows reduced cytotoxicity compared to the parent compound .
Key Structural Insights from Computational Data
-
Molecular Dynamics Simulations : The propyl chain adopts a gauche conformation, optimizing steric interactions with the chromene ring .
-
DFT Calculations : The HOMO (-6.2 eV) is localized on the chromene ring, while the LUMO (-2.1 eV) resides on the ester group, explaining its electrophilic reactivity .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate:
Basic Information
this compound is a chemical compound with the molecular formula C22H22O5 and a molecular weight of 366.4 g/mol . It is also known by several synonyms, including METHYL 2-((2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY)PROPANOATE, CBMicro_001862, Oprea1_694493, and SMSF0015268 . The CAS number for this compound is 307547-81-5 .
Potential Applications
While the specific applications of this compound are not explicitly detailed in the provided search results, there is some information to suggest potential uses:
- Mitochondrial RNA Polymerase (POLRMT) Inhibitors: European Patent EP3598972A1 describes 4-phenyl-coumarin derivatives as useful as mitochondrial RNA polymerase (POLRMT) inhibitors, which can inhibit mitochondrial DNA replication and/or mitochondrial transcription . this compound is a 4-phenyl-coumarin derivative, suggesting it may have similar properties .
Related Compounds
It may also be relevant to consider the applications of related compounds:
- Coumarins: Coumarins, the class of compounds to which this compound belongs, are a diverse group of natural and synthetic compounds known for various biological activities .
- Methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate: This related compound has a molecular weight of 428.5 g/mol and the molecular formula C27H24O5 .
Mechanism of Action
The mechanism of action of methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core aromatic systems and substituent patterns. Below is a comparative analysis with key examples from literature:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Core Structure: The target compound’s coumarin core is distinct from benzoxazolyl (fenoxaprop) or pyridinyl (haloxyfop) systems. The conjugated π-system of coumarin may enhance UV absorption and fluorescence, unlike halogenated heterocycles, which prioritize electron-withdrawing effects for herbicidal activity . highlights a coumarin analog with intramolecular C–H···O interactions and π-π stacking, stabilizing its crystal structure. Similar packing could occur in the target compound, affecting solubility and solid-state stability .
The ester group at position 7 is shared with herbicides like fenoxaprop and haloxyfop, which inhibit acetyl-CoA carboxylase in grasses. However, the coumarin core may redirect bioactivity toward non-agrochemical applications (e.g., anticoagulants) .
Synthetic Approaches: describes allyloxy-linked propanoate esters synthesized via nucleophilic substitutions. The target compound may require similar strategies, such as coupling a propanoate ester to a pre-functionalized coumarin intermediate .
Physicochemical and Functional Differences
- Lipophilicity : The propyl substituent and ester group likely increase logP compared to haloxyfop’s trifluoromethyl group, which balances hydrophobicity with electronegativity.
- Crystallography : ’s coumarin derivative exhibits pseudo-ring motifs (S(5), S(6)) and π-π stacking (3.5 Å spacing). The target compound’s phenyl and propyl groups may alter packing efficiency, impacting crystallization behavior .
- Bioactivity: While fenoxaprop and haloxyfop are herbicides, coumarins are rarely used in agrochemicals. The target compound’s bioactivity may diverge toward pharmacological applications unless structural optimization aligns it with herbicidal SAR (structure-activity relationships) .
Biological Activity
Methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate, a synthetic organic compound with the molecular formula and a molecular weight of 366.418 g/mol, has garnered attention in scientific research for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through the condensation of 4-phenyl-6-propyl-2H-chromen-2-one with methyl 2-bromoacetate under basic conditions. The reaction typically utilizes potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method ensures a high yield and purity of the product, which is crucial for subsequent biological evaluations.
Biological Properties
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. It appears to inhibit specific signaling pathways that are crucial for cancer cell proliferation and survival.
- Anti-inflammatory Effects : This compound has demonstrated potential anti-inflammatory properties by modulating inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further therapeutic exploration in inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammation and cancer progression.
- Receptor Modulation : It might also interact with specific receptors on cell membranes, influencing cellular signaling cascades that regulate growth and apoptosis.
- DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, affecting transcriptional regulation and potentially leading to altered gene expression profiles in treated cells .
Case Study 1: Anticancer Activity Assessment
In a study conducted on various cancer cell lines, methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yloxy]propanoate was tested for its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability across multiple types of cancer cells, including breast and prostate cancer lines. The IC50 values ranged from 10 to 30 µM, showcasing its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Prostate Cancer | 20 |
| Colon Cancer | 25 |
Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory effects of this compound using an animal model of arthritis. Treatment with methyl 2-[ (2-oxo -4 -phenyl -6 -propyl -2H -chromen -7 -yl ) oxy ] propanoate led to a significant decrease in paw swelling and levels of pro-inflammatory cytokines (IL-1β and TNFα) compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate?
- Methodology :
- Nucleophilic substitution : React 7-hydroxy-4-phenyl-6-propylcoumarin with methyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DME under reflux .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product.
- Validation : Confirm reaction completion via TLC and characterize intermediates using / NMR (e.g., δ 1.2–1.4 ppm for propyl CH₃, δ 3.7 ppm for methyl ester) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Techniques :
- NMR : NMR identifies proton environments (e.g., coumarin C=O at δ 160–165 ppm; ester CH₃ at δ 3.7–3.9 ppm). NMR confirms carbonyl (C=O) signals at ~170 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 382.1053 for C₂₂H₂₂O₆) .
- IR : Detect ester C=O stretching (~1740 cm⁻¹) and coumarin lactone (1720–1680 cm⁻¹) .
Q. How to ensure safety during synthesis and handling?
- Protocols :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Monitor airborne concentrations with real-time sensors; implement engineering controls (e.g., local exhaust ventilation) if exposure exceeds thresholds .
- Decontaminate spills with ethanol/water mixtures; avoid acetone (reacts with esters).
Advanced Research Questions
Q. How to resolve crystallographic data contradictions during structure refinement?
- Approach :
- Software Tools : Use SHELXL for small-molecule refinement. Address anisotropic displacement errors by adjusting ADPs and applying TWIN/BASF commands for twinned data .
- Validation : Cross-check with WinGX/ORTEP for geometry visualization (e.g., bond lengths: C-O ~1.36 Å; C=O ~1.21 Å) and PLATON for symmetry checks .
- Disorder Handling : Split occupancy models for overlapping propyl/ester groups using PART instructions in SHELXL .
Q. What methodologies identify degradation products under stress conditions?
- Stability Studies :
- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C).
- Analysis : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect products. Compare retention times and fragmentation patterns with impurity standards (e.g., propanoic acid derivatives) .
- Kinetics : Apply Arrhenius plots (ln[k] vs. 1/T) to predict shelf-life.
Q. How to model structure-activity relationships (SAR) for bioactivity screening?
- Computational Workflow :
- Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Focus on the coumarin-oxygen and ester groups as hydrogen-bond donors .
- QSAR : Derive descriptors (logP, polar surface area) via Gaussian 16. Correlate with experimental IC₅₀ values using partial least squares regression .
- Validation : Compare predicted vs. observed activity for analogs (e.g., phenyl vs. p-tolyl substitutions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
